molecular formula C11H11F2N3 B11714935 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline

2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline

Cat. No.: B11714935
M. Wt: 223.22 g/mol
InChI Key: YKNCTZVQBXIQRD-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline is a chemical compound with the molecular formula C11H11F2N3. This compound is characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further connected to an aniline moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 3-(difluoromethyl)-4-methyl-1H-pyrazole with aniline under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. Transition-metal-catalyzed reactions, such as those involving palladium or copper catalysts, are often employed to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazole oxides, while substitution reactions can introduce various functional groups onto the aniline ring .

Scientific Research Applications

2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-4-methyl-1H-pyrazole
  • 4-Methyl-1H-pyrazol-1-yl]aniline
  • 2-[3-(Trifluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline

Uniqueness

2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Properties

Molecular Formula

C11H11F2N3

Molecular Weight

223.22 g/mol

IUPAC Name

2-[3-(difluoromethyl)-4-methylpyrazol-1-yl]aniline

InChI

InChI=1S/C11H11F2N3/c1-7-6-16(15-10(7)11(12)13)9-5-3-2-4-8(9)14/h2-6,11H,14H2,1H3

InChI Key

YKNCTZVQBXIQRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C(F)F)C2=CC=CC=C2N

Origin of Product

United States

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